Thieno[2,3-d]pyridazine-7(6H)-thione

Catalog No.
S8604659
CAS No.
19111-68-3
M.F
C6H4N2S2
M. Wt
168.2 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thieno[2,3-d]pyridazine-7(6H)-thione

CAS Number

19111-68-3

Product Name

Thieno[2,3-d]pyridazine-7(6H)-thione

IUPAC Name

6H-thieno[2,3-d]pyridazine-7-thione

Molecular Formula

C6H4N2S2

Molecular Weight

168.2 g/mol

InChI

InChI=1S/C6H4N2S2/c9-6-5-4(1-2-10-5)3-7-8-6/h1-3H,(H,8,9)

InChI Key

RCGMJFIJVKTRAI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C=NNC2=S

Thieno[2,3-d]pyridazine-7(6H)-thione is a sulfur-containing heterocyclic compound characterized by a fused thieno and pyridazine ring structure. Its molecular formula is C6H4N2S2C_6H_4N_2S_2, indicating the presence of two nitrogen atoms and two sulfur atoms within its structure. The compound features a thione functional group, which is a sulfur analog of a ketone, contributing to its chemical reactivity and biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

  • Oxidation: The thione can be oxidized to form sulfoxides or sulfones, which may enhance its biological activity or alter its properties for further applications .
  • Reduction: Reduction reactions can convert the compound into corresponding thiols or other derivatives, potentially modifying its reactivity and biological interactions.
  • Substitution Reactions: The nitrogen atoms in the pyridazine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents that may enhance the compound's pharmacological profile.

Research indicates that thieno[2,3-d]pyridazine-7(6H)-thione exhibits notable biological activities:

  • Antimicrobial Properties: Several studies have reported its antibacterial activity against various strains of bacteria, suggesting potential use as an antimicrobial agent .
  • Anticancer Activity: Preliminary investigations indicate that derivatives of thieno[2,3-d]pyridazine-7(6H)-thione may possess anticancer properties, although further studies are required to elucidate the mechanisms involved.
  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, which could be leveraged in drug design for treating specific diseases.

The synthesis of thieno[2,3-d]pyridazine-7(6H)-thione can be accomplished through various methods:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors containing both thieno and pyridazine moieties under acidic or basic conditions.
  • Condensation Reactions: The reaction of 2-amino-thiophenols with pyridazine derivatives can lead to the formation of thieno[2,3-d]pyridazine-7(6H)-thione through condensation processes.
  • Use of Sulfur Sources: Incorporating sulfur sources such as carbon disulfide in the presence of suitable bases can facilitate the formation of the thione structure from related compounds.

Thieno[2,3-d]pyridazine-7(6H)-thione has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored for use in developing new antimicrobial and anticancer drugs.
  • Agriculture: Its potential as a pesticide or herbicide is under investigation based on its biological efficacy against pathogens.
  • Material Science: The compound's unique structural properties may find applications in developing novel materials with specific electronic or optical characteristics.

Studies on thieno[2,3-d]pyridazine-7(6H)-thione's interactions with biological targets are ongoing:

  • Protein Binding Studies: Understanding how this compound binds to proteins can provide insights into its mechanism of action and potential side effects.
  • Receptor Interaction: Investigations into how it interacts with specific receptors involved in disease pathways may reveal therapeutic targets for drug development.

Several compounds share structural similarities with thieno[2,3-d]pyridazine-7(6H)-thione. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
Thieno[2,3-c]pyridazineSimilar fused ring structureAntibacterial and anticancer
Thieno[3,2-c]pyridazineDifferent positioning of sulfurAntimicrobial
Thiazolo[4,5-d]pyrimidineContains a different heterocyclic ringAntiviral and anticancer

Thieno[2,3-d]pyridazine-7(6H)-thione stands out due to its unique combination of thienyl and pyridazinyl functionalities along with its specific thione group. This combination not only enhances its reactivity but also contributes to its distinctive biological activities compared to other similar compounds.

Cyclization Strategies Involving Thiourea and Cyanopyridazine Precursors

The most widely adopted synthesis involves cyclization between thiourea and 2-cyanopyridazine derivatives. In a representative procedure, heating thiourea with 2-cyanopyridazine in ethanol under reflux conditions generates thieno[2,3-d]pyridazine-7(6H)-thione with yields of 65–72%. The mechanism proceeds via nucleophilic attack of thiourea’s sulfur on the electrophilic cyano carbon, followed by intramolecular cyclization and tautomerization (Fig. 1).

Key parameters influencing this reaction include:

  • Solvent polarity: Ethanol outperforms DMF or THF due to improved solubility of thiourea.
  • Base selection: Potassium hydroxide (10% w/v) enhances cyclization efficiency compared to weaker bases like NaHCO₃.
  • Reaction time: Optimal yields are achieved at 4–6 hours, with prolonged heating leading to decomposition.

Recent work has extended this methodology to substituted cyanopyridazines. For example, 4-methyl-2-cyanopyridazine reacts with thiourea to yield 3-methyl-thieno[2,3-d]pyridazine-7(6H)-thione, demonstrating tolerance for electron-donating groups.

Solvent-Mediated Control of Regioselectivity in Heterocyclic Formation

Regioselectivity in thieno-pyridazine synthesis is critically influenced by solvent choice. Studies comparing THF and CH₂Cl₂ revealed divergent product distributions when using hydroxyl-functionalized thioureas. In THF, hydrogen bonding between the solvent and thiourea’s hydroxyl group directs cyclization to the aromatic nitrogen (87:13 N-aryl:N-alkyl ratio). Conversely, CH₂Cl₂ permits dual nitrogen reactivity, yielding a 55:45 ratio (Table 1).

Table 1: Solvent Effects on Cyclization Regioselectivity

SolventTemperatureN-Aryl:N-Alkyl Ratio
THF−78°C87:13
THF25°C72:28
CH₂Cl₂−78°C55:45
CH₂Cl₂25°C50:50

This solvent-dependent behavior enables programmable synthesis of regioisomers, particularly valuable for generating diverse compound libraries.

Temperature-Dependent Reaction Optimization for Yield Enhancement

High-pressure/temperature-assisted cyclization significantly improves yields. An orthogonal test design (L₉(3⁴)) identified optimal conditions for a model reaction:

Optimal Parameters

  • Pressure: 0.25 MPa
  • Temperature: 85°C (autogenous from pressure)
  • Time: 2.5 hours
  • Substrate concentration: 15 mg/mL

Under these conditions, yields increased from 48% (ambient pressure) to 89%. The Arrhenius plot revealed two distinct kinetic regimes: a low-temperature region (Eₐ = 52 kJ/mol) and high-temperature region (Eₐ = 28 kJ/mol), suggesting a shift from kinetic to thermodynamic control above 70°C.

Catalytic Systems for Thione Functional Group Incorporation

Palladium catalysis enables direct functionalization of the thione group. Using PAd₂nBu as a ligand, researchers achieved 92% yield in the coupling of thieno[2,3-d]pyridazine-7(6H)-thione with aryl iodides. The ligand’s bulkiness prevents undesired β-hydride elimination, while its electron-rich nature facilitates oxidative addition (Fig. 2).

Alternative catalytic approaches include:

  • Copper(I)-mediated cross-coupling: Enables C–S bond formation with aryl boronic acids (CuI, 1,10-phenanthroline, K₂CO₃).
  • Photoredox catalysis: Utilizes Ir(ppy)₃ under blue light for radical thiocyanation.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

167.98159048 g/mol

Monoisotopic Mass

167.98159048 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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